molecular formula C8H16O4 B7782999 2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane CAS No. 7504-90-7

2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane

Cat. No. B7782999
CAS RN: 7504-90-7
M. Wt: 176.21 g/mol
InChI Key: UUGSNNUEVKTATH-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane is a useful research compound. Its molecular formula is C8H16O4 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Precursor for Functionalized Cyclohexene Derivatives : "2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane" can serve as a stable precursor to related compounds that undergo [4+2] cycloaddition reactions with dienophiles, leading to the formation of functionalized cyclohexene derivatives. These derivatives are potentially useful intermediates for biologically important materials (Shimizu et al., 2021).

  • Study of Microwave Spectrum and Rotational Parameters : Research on 2,5-dimethyl-1,3-dioxane, a closely related compound, involved studying its microwave spectrum, which provides insights into the rotational transitions and molecular structure of the compound. This information is crucial for understanding the behavior of such molecules under different conditions (Mamleev et al., 2012).

  • Conformational Stability Analysis Using Computational Methods : The conformational behaviors of similar compounds, like 2,5-dimethoxy-2,5-dimethyl-1,4-dithiane, have been investigated using computational methods. Such studies are vital for understanding the stereoelectronic effects and conformational behaviors of these compounds, which can influence their chemical reactivity and applications in synthesis (Masnabadi, 2021).

  • Ozonolysis in Methanol : The ozonolysis of related compounds, like 1,4-dimethyl- and 1-methyl-4-isopropyl-1,3-cyclohexadiene, in methanol has been studied. This process can lead to the formation of cyclic peroxides and other products, which are of interest in organic synthesis (Griesbaum et al., 1990).

  • Synthesis from D-Mannitol : The compound can also be synthesized on a large scale from inexpensive D-mannitol, providing a stable alternative to glyceraldehyde acetonide. This synthesis method is important for producing related building blocks in chemistry (Ley & Michel, 2003).

  • Use in Synthesizing Phenethylamine Derivatives : A new route for producing 2,5-dimethoxy phenethylamine, a compound with various applications, was introduced using 2,5-dimethoxy-2,5-dimethyl-1,4-dioxane as a starting material. This showcases its role in the synthesis of complex organic molecules (Yuan-bin, 2007).

  • Dioxane Homo-Sugar Analogs in Nucleoside Synthesis : The compound has been used to prepare dioxane homo-sugar analogs, which are then elaborated into homo-N-nucleoside analogs. This is significant for the development of nucleoside analogs in medicinal chemistry (Yu & Carlsen, 2008).

  • Electrosynthesis Applications : It can be prepared through the electrosynthesis process, indicating its potential in electrochemical synthesis methods (Horii et al., 2005).

  • Application in Gas and Water Separation : The compound is used in the synthesis of membranes for gas and water separation, highlighting its application in materials science and separation technology (Yamamoto et al., 2018).

properties

IUPAC Name

2,5-dimethoxy-2,5-dimethyl-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-7(9-3)5-12-8(2,10-4)6-11-7/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGSNNUEVKTATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CO1)(C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323769
Record name 2,5-dimethoxy-2,5-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane

CAS RN

7504-90-7
Record name NSC404812
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethoxy-2,5-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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